molecular formula C17H23BrN2O B2570362 4-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide CAS No. 1421584-68-0

4-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide

Cat. No. B2570362
CAS RN: 1421584-68-0
M. Wt: 351.288
InChI Key: ZLUPRMZPHZKBAT-UHFFFAOYSA-N
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Description

4-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a chemical compound with the molecular formula C17H23BrN2O and a molecular weight of 351.288. It is a chemically differentiated building block for organic synthesis and medicinal chemistry .

Scientific Research Applications

Neuropharmacology and Parkinson's Disease

Pramipexole, a benzamide derivative, demonstrates significant neuropharmacological activity by selectively binding to dopamine D2-like receptors, with a high affinity for D3 receptors. This selectivity and affinity profile underpins its effectiveness in treating Parkinson's disease, as highlighted in a study comparing dopamine receptor agonists' ability to inhibit dopamine neuron firing. The research suggests pramipexole's distinct pharmacological properties compared to other ergot dopamine receptor agonists (Piercey et al., 1996).

Schizophrenia Treatment

Benzamide derivatives like amisulpride and remoxipride have been explored for their antipsychotic effects in treating schizophrenia. Studies have shown these compounds to be effective in managing symptoms with a favorable side effect profile. For instance, remoxipride's application in treating florid schizophrenia demonstrated significant improvements in mental state without inducing troublesome extrapyramidal effects (McCreadie et al., 1985).

Cancer Research

Radiolabeled benzamide compounds, such as iodine-123 labeled benzamide, have been utilized in cancer research for imaging purposes. These compounds can detect melanoma metastases, leveraging the ectodermic origin of melanocytes and their presence in the substantia nigra. The experimental use of radiolabeled benzamide demonstrates its potential in melanoma imaging, indicating a promising approach to cancer diagnosis and treatment planning (Maffioli et al., 1994).

Occupational Health

Research into occupational exposure to brominated compounds, such as 2-bromopropane, highlights the potential reproductive and carcinogenic hazards associated with certain industrial uses of brominated substances. A study in Korean electronic workers exposed to solvents containing 2-bromopropane revealed significant reproductive and hematopoietic hazards, underlining the importance of monitoring and managing occupational exposures to prevent adverse health outcomes (Kim et al., 1996).

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is not detailed in the search results. It’s likely that the specific mechanism of action would depend on the context of its use, particularly if it’s being used in the synthesis of a specific drug candidate .

properties

IUPAC Name

4-bromo-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O/c1-13(2)20(14(3)4)12-6-5-11-19-17(21)15-7-9-16(18)10-8-15/h7-10,13-14H,11-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUPRMZPHZKBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C1=CC=C(C=C1)Br)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide

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